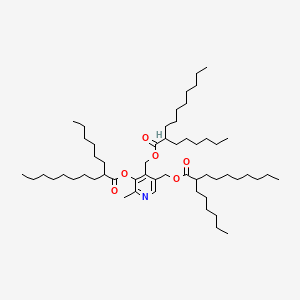Pyridoxine tris-hexyldecanoate
CAS No.: 564478-51-9
Cat. No.: VC17123689
Molecular Formula: C56H101NO6
Molecular Weight: 884.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 564478-51-9 |
|---|---|
| Molecular Formula | C56H101NO6 |
| Molecular Weight | 884.4 g/mol |
| IUPAC Name | [5-(2-hexyldecanoyloxy)-4-(2-hexyldecanoyloxymethyl)-6-methylpyridin-3-yl]methyl 2-hexyldecanoate |
| Standard InChI | InChI=1S/C56H101NO6/c1-8-14-20-26-29-35-40-48(38-32-23-17-11-4)54(58)61-45-51-44-57-47(7)53(63-56(60)50(42-34-25-19-13-6)43-37-31-28-22-16-10-3)52(51)46-62-55(59)49(39-33-24-18-12-5)41-36-30-27-21-15-9-2/h44,48-50H,8-43,45-46H2,1-7H3 |
| Standard InChI Key | GQJPGCPNWFZCPD-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCC(CCCCCC)C(=O)OCC1=CN=C(C(=C1COC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC)C |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature
Pyridoxine tris-hexyldecanoate is systematically named [5-(2-hexyldecanoyloxy)-4-(2-hexyldecanoyloxymethyl)-6-methylpyridin-3-yl]methyl 2-hexyldecanoate . The International Union of Pure and Applied Chemistry (IUPAC) nomenclature reflects its triester structure, where three hexyldecanoate groups are esterified to the pyridoxine backbone .
Structural Characteristics
Molecular Architecture
The molecule consists of a pyridoxine core modified with three 2-hexyldecanoate chains. Key structural features include:
-
A pyridine ring substituted with methyl and hydroxymethyl groups.
-
Three branched aliphatic chains (2-hexyldecanoate) esterified to oxygen atoms at positions 3, 4, and 5 .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 884.4 g/mol | |
| Rotatable bond count | 47 | |
| Topological polar surface | 91.8 Ų |
Stereochemical Considerations
The compound exhibits three undefined stereocenters, contributing to conformational flexibility . This flexibility complicates 3D structure prediction, as conformer generation is disallowed due to excessive atomic mobility .
Physicochemical Properties
Solubility and Stability
Pyridoxine tris-hexyldecanoate is insoluble in water but soluble in organic solvents like ethanol and oils . It remains stable under ambient conditions but undergoes hydrolysis in strongly acidic or alkaline environments .
Table 2: Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| Physical state | Liquid | |
| XLogP3 (lipophilicity) | 21.9 | |
| Hydrogen bond acceptors | 7 | |
| Heavy atom count | 63 |
Functional Performance
As a surfactant, the compound demonstrates:
-
Emulsifying capacity: Stabilizes oil-water interfaces in cosmetic creams .
-
Antistatic effects: Reduces surface charge in hair care products .
-
Biodegradability: Degrades via esterase-mediated hydrolysis in environmental systems .
Synthesis and Production
Synthetic Pathway
The synthesis involves esterification of pyridoxine with 2-hexyldecanoic acid under catalytic conditions. While detailed industrial protocols are proprietary, the general reaction can be represented as:
Side products may include mono- and di-esters, necessitating purification via chromatography .
Quality Control Standards
Commercial batches must meet stringent specifications:
Table 3: Quality Standards for Cosmetic-Grade Material
| Parameter | Requirement | Test Method |
|---|---|---|
| Active content | ≥95.0% | GB/T 13173 |
| Heavy metals (as Pb) | ≤20 mg/kg | GB/T 30799 |
| Arsenic (As) | ≤3 mg/kg | GB/T 30797 |
Applications in Industry
Cosmetics
Pyridoxine tris-hexyldecanoate is widely used in:
Pharmaceuticals
Preliminary studies suggest utility in:
Environmental Impact
While biodegradable, its high logP (21.9) suggests potential bioaccumulation in aquatic organisms . Regulatory agencies recommend monitoring wastewater discharge .
Future Research Directions
Key knowledge gaps include:
-
Long-term ecotoxicology: Impacts on aquatic ecosystems.
-
Metabolic pathways: Fate in mammalian systems.
-
Synthetic optimization: Green chemistry approaches to reduce byproducts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume